(4E,8E)-Dodeca-4,8-dienedial is an organic compound notable for its unique structure and potential applications in various scientific fields. It is classified as a dialdehyde due to the presence of two aldehyde functional groups on a dodecane backbone. The compound's chemical formula is and it has a molar mass of 194.27 g/mol. This compound is recognized by several identifiers, including its CAS number 60391-93-7 and EINECS number 262-215-8.
(4E,8E)-Dodeca-4,8-dienedial can be sourced from various chemical suppliers and databases. It is classified under organic compounds with specific relevance in the field of synthetic organic chemistry. Its structural characteristics allow it to be categorized as a conjugated diene with aldehyde functionalities, which are significant in various chemical reactions and applications.
The synthesis of (4E,8E)-dodeca-4,8-dienedial can be achieved through several methods, primarily focusing on the formation of the diene structure followed by the introduction of aldehyde groups. Common synthetic routes include:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and catalyst type to maximize yield and selectivity for the desired isomer.
The molecular structure of (4E,8E)-dodeca-4,8-dienedial features a linear chain of twelve carbon atoms with two double bonds located at positions 4 and 8. The aldehyde groups are positioned at both ends of the molecule.
C(=C\CC\C=C\CCC=O)\CCC=O1S/C12H18O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h3-6,11-12H,1-2,7-10H2/b5-3+,6-4+(4E,8E)-Dodeca-4,8-dienedial participates in various chemical reactions due to its functional groups:
These reactions are typically facilitated by specific reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride), depending on the desired transformation.
The mechanism of action for (4E,8E)-dodeca-4,8-dienedial primarily involves its reactivity due to the conjugated diene system and aldehyde functionalities:
This reactivity allows for diverse synthetic applications in organic chemistry and materials science.
The compound exhibits typical properties associated with dialdehydes and conjugated dienes, including:
(4E,8E)-Dodeca-4,8-dienedial has potential applications in:
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5